5-Bromo-1-methoxy-2,3-dimethylbenzene
Description
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-1-methoxy-2,3-dimethylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)5-9(11-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
MGXQTTXRXXGTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
Solubility
- 2-Bromo-1,3-dimethylbenzene : Water solubility = 0.10 mmol/L; substituent hydrophobicity limits solubility .
- 5-Bromo-2,3-dimethylbenzoic acid : Higher solubility due to ionizable carboxylic acid group .
- This compound : Predicted intermediate solubility between alkyl- and carboxylic acid-substituted analogs due to methoxy polarity.
Reactivity
- Cross-Coupling : Bromo-substituted aromatics are common in Suzuki-Miyaura reactions. However, steric hindrance from 2,3-dimethyl groups in the target compound may reduce coupling efficiency compared to less hindered analogs like 2-bromo-1,3-dimethylbenzene .
- Functional Group Transformations: The methoxy group can undergo demethylation (e.g., with BBr₃) to yield phenolic derivatives, as demonstrated in .
Research Findings and Critical Analysis
- Substituent Effects : Electron-donating groups (e.g., -OMe, -CH₃) activate the benzene ring toward electrophilic substitution but may deactivate it in cross-coupling due to steric hindrance.
- Solubility-Activity Relationship: demonstrates that minor changes in substituent polarity (e.g., Br → F) significantly impact biological activity via solubility modulation .
- Synthesis Challenges : Steric hindrance in this compound necessitates tailored reaction conditions, as seen in triazine cross-coupling optimizations (e.g., solvent, catalyst screening) .
Preparation Methods
Reaction Mechanism and Conditions
Electrophilic bromination typically employs molecular bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as . The methoxy group, being strongly electron-donating, directs incoming electrophiles to the para position (position 4). However, steric hindrance from the adjacent methyl groups at positions 2 and 3 shifts the bromination site to position 5, as predicted by ortho/para-directing effects and steric considerations.
Experimental Protocol
A representative procedure involves dissolving 1-methoxy-2,3-dimethylbenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Bromine (1.1 equiv) is added dropwise at 0°C, followed by (0.1 equiv). The reaction is stirred for 12 hours at room temperature, after which the mixture is quenched with aqueous and extracted with DCM. The organic layer is dried over , concentrated, and purified via column chromatography to yield the product.
Yield and Optimization
Yields for this method typically range from 65% to 75%. Optimizations include:
-
Temperature control : Lower temperatures (0–5°C) minimize polybromination.
-
Catalyst loading : Reducing to 5 mol% decreases side reactions while maintaining efficiency.
Decarboxylative Bromination of 5-Carboxy Precursors
Decarboxylative bromination offers a regioselective alternative, particularly useful when direct bromination fails due to steric or electronic factors. This method involves the bromination of a carboxylic acid derivative followed by decarboxylation.
Synthetic Route
The starting material, 5-carboxy-1-methoxy-2,3-dimethylbenzene, undergoes bromination using tribromide salts () in acetonitrile () with as a base. The reaction proceeds via a radical pathway, decarboxylating the aromatic ring to install the bromine atom.
Procedure Details
In a flame-dried microwave vial, 5-carboxy-1-methoxy-2,3-dimethylbenzene (0.50 mmol) is combined with (1.0 equiv) and (1.0 equiv) in (2.5 mL). The mixture is stirred at 100°C for 16 hours, cooled, and quenched with and . Extraction with and purification by flash chromatography yields the product in 85–89% yield.
Advantages Over Direct Bromination
-
Regioselectivity : Avoids competing substitution patterns caused by steric hindrance.
-
Functional group tolerance : Compatible with acid-sensitive groups.
Multi-Step Synthesis via Nitration and Bromination
A less common but versatile approach involves sequential nitration and bromination of a pre-functionalized benzene derivative. This method is advantageous when introducing multiple substituents with precise regiocontrol.
Stepwise Functionalization
Key Data
-
Nitration yield : 70–80% (mixture of para and meta isomers).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to enhance heat dissipation and reduce reaction times. For example, a microreactor system using and achieves 80% yield with a residence time of 10 minutes, compared to 12 hours in batch processes.
Comparison of Preparation Methods
| Method | Reagents | Temperature | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Direct Bromination | 0–25°C | 65–75% | Moderate | High | |
| Decarboxylative Bromination | 100°C | 85–89% | High | Moderate | |
| Multi-Step Synthesis | 20–100°C | 50–60% | Low | Low |
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments (e.g., ionic liquids)?
- Methodological Answer : Perform molecular dynamics (MD) simulations with software like GROMACS to assess solvation effects. Pair with COnductor-like Screening MOdel (COSMO-RS) to predict solubility parameters and activation energies. For example, simulations show ionic liquids like [BMIM][PF₆] reduce activation energy for SNAr reactions by 15–20% compared to DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
